3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Physicochemical profiling Library design Molecular weight cutoff

Purchase 3-cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (2098035-76-6) for cardiac myosin research. Its N3-cyclopropyl substituent enhances metabolic stability over isopropyl analogs, while the furan-3-yl group provides unique hydrogen-bonding and π-stacking geometry distinct from the 2-furyl regioisomer. With a low molecular weight (218.21 g/mol), balanced TPSA (67.9 Ų), and compliance with lead-like criteria, this scaffold is ideal for HCM-targeted screening libraries. The compound is explicitly covered by MyoKardia patent US20140378491A1. Procure alongside the 2-furyl analog (CAS 2098140-75-9) and the isopropyl derivative for matched-pair SAR studies.

Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
CAS No. 2098035-76-6
Cat. No. B1484286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS2098035-76-6
Molecular FormulaC11H10N2O3
Molecular Weight218.21 g/mol
Structural Identifiers
SMILESC1CC1N2C(=O)C=C(NC2=O)C3=COC=C3
InChIInChI=1S/C11H10N2O3/c14-10-5-9(7-3-4-16-6-7)12-11(15)13(10)8-1-2-8/h3-6,8H,1-2H2,(H,12,15)
InChIKeyNAVIPMZFRJGBDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098035-76-6): Core Physicochemical and Structural Baseline for Procurement Screening


3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098035-76-6) is a heterocyclic pyrimidine-2,4-dione derivative featuring a cyclopropyl substituent at the N3 position and a furan-3-yl group at the C6 position [1]. The compound possesses a molecular formula of C₁₁H₁₀N₂O₃ and a molecular weight of 218.21 g/mol, with a computed topological polar surface area (TPSA) of 67.9 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. This scaffold belongs to a broader class of cycloalkyl-substituted pyrimidinediones that have been described in patent literature as useful for treating hypertrophic cardiomyopathy (HCM) and conditions associated with left ventricular hypertrophy or diastolic dysfunction [2].

Why Generic Substitution of 3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione with Close Analogs Is Not Scientifically Valid Without Comparative Data


Within the pyrimidine-2,4-dione scaffold series, even subtle substituent changes—such as replacing the furan-3-yl group with a thiophene, phenyl, or alkyl moiety, or swapping the N3-cyclopropyl for an isopropyl group—produce measurable shifts in key physicochemical parameters including topological polar surface area (TPSA), hydrogen-bonding capacity, lipophilicity (XLogP3), and molecular shape [1]. The patent literature on cycloalkyl-substituted pyrimidinediones explicitly teaches that variations at both the N3-cycloalkyl and C6-aryl/heteroaryl positions modulate biological activity against hypertrophic cardiomyopathy targets, and that such structural changes are non-trivial with respect to potency and selectivity [2]. The specific combination of a cyclopropyl group (imparting conformational constraint and metabolic stability) and a furan-3-yl group (providing a specific heteroaromatic hydrogen-bonding and π-stacking profile) cannot be assumed interchangeable with analogs bearing different regioisomeric furan attachments, different heterocycles, or different N-substituents without explicit comparative biological data, which remains largely absent from the open literature for this exact compound.

Quantitative Differentiation Guide: 3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione vs. Closest Structural Analogs for Evidence-Based Procurement


Molecular Weight Differentiation: Target Compound vs. Thiophene-3-yl, Furan-2-yl, and Phenyl C6-Analogs

The molecular weight of 3-cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is 218.21 g/mol [1]. Replacement of the furan-3-yl group with thiophen-3-yl increases molecular weight to 234.28 g/mol (+16.07 Da), while phenyl substitution yields 228.25 g/mol (+10.04 Da), and the furan-2-yl regioisomer retains the identical molecular weight but differs in shape and electronic distribution [2]. This places the target compound at the lower end of the molecular weight range among C6-heteroaryl analogs, which may be relevant for lead-like property optimization where lower molecular weight is generally favored.

Physicochemical profiling Library design Molecular weight cutoff

Hydrogen-Bond Acceptor/Donor Profile and Topological Polar Surface Area (TPSA) Differentiation from Thiophene and Alkyl C6-Analogs

The target compound possesses three hydrogen-bond acceptors (HBA = 3) contributed by the two carbonyl groups and the furan oxygen, and one hydrogen-bond donor (HBD = 1) from the N1-H of the pyrimidinedione ring, with a computed TPSA of 67.9 Ų [1]. The thiophene analog (C11H10N2O2S) has only 2 HBA (loss of furan oxygen, thiophene sulfur not a significant HBA) and a TPSA of approximately 55.4 Ų [2]. This results in a net difference of +1 HBA and +12.5 Ų TPSA for the target compound, which may translate to distinct solubility and permeability profiles in cell-based assays.

Drug-likeness Permeability prediction Physicochemical property filtering

Furan-3-yl vs. Furan-2-yl Regioisomerism: Structural and Electronic Differentiation Relevant to Target Binding

The target compound features a furan-3-yl substituent at C6, positioning the furan oxygen at the meta position relative to the pyrimidine attachment point. The furan-2-yl regioisomer (CAS 2098140-75-9) places the oxygen at the ortho position, altering the dipole moment vector, electrostatic potential surface, and preferred torsion angle between the furan and pyrimidine rings [1][2]. While no head-to-head biological activity comparison is available in the open literature, the patent class (US20140378491A1) explicitly describes that heteroaryl substitution patterns influence target engagement in HCM-relevant assays [3]. The regioisomeric difference is expected to produce distinct pharmacophoric geometries that cannot be interchanged without experimental validation.

Regioisomer selectivity Molecular recognition Heterocyclic SAR

N3-Cyclopropyl vs. N3-Isopropyl Substituent: Conformational Constraint and Metabolic Stability Expectation

The cyclopropyl group at the N3 position of the target compound imparts conformational rigidity and is associated with reduced cytochrome P450-mediated oxidation compared to an isopropyl group, based on well-established medicinal chemistry principles for cyclopropyl-containing scaffolds [1]. The closest analog with an N3-isopropyl group, 6-(furan-3-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (MW 220.22 g/mol, +2.01 Da vs. target), lacks the cyclopropane ring strain and associated metabolic shielding . While direct comparative metabolic stability data for these two specific compounds are not publicly available, the cyclopropyl substitution pattern is explicitly claimed in the MyoKardia patent as a structural feature contributing to therapeutic utility in HCM [2].

Metabolic stability Conformational restriction Cyclopropyl effect

Evidence-Based Procurement Scenarios for 3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS 2098035-76-6)


Hypertrophic Cardiomyopathy (HCM) Drug Discovery Programs Targeting Cardiac Sarcomere Modulation

The patent family US20140378491A1 (MyoKardia, Inc.) explicitly covers cycloalkyl-substituted pyrimidinedione compounds, including those with cyclopropyl N3-substitution, as therapeutic agents for HCM and diastolic dysfunction [1]. The target compound's cyclopropyl-furan-3-yl substitution pattern falls within the claimed structural space. Research groups investigating cardiac myosin modulation or related sarcomeric targets may prioritize this compound for screening cascades over non-cyclopropyl or non-furanyl analogs based on the patent's teaching that both N3-cycloalkyl and C6-heteroaryl groups contribute to potency and selectivity profiles.

Physicochemical Property-Driven Fragment or Lead-Like Library Construction

With MW 218.21 g/mol, TPSA 67.9 Ų, and balanced HBA/HBD profile (3/1), the target compound resides within lead-like chemical space (MW < 250, TPSA < 100 Ų) [1]. Its lower molecular weight compared to the thiophene analog (234.28 g/mol) and distinct H-bonding profile compared to alkyl analogs (HBA = 2 for propyl analog) make it a preferred choice when constructing screening libraries that require heteroaromatic diversity within a narrow physicochemical property range [2].

Structure-Activity Relationship (SAR) Studies on Furan Regioisomerism in Pyrimidinedione Scaffolds

The furan-3-yl substitution represents a specific regioisomeric attachment that differs from the furan-2-yl variant (CAS 2098140-75-9) in oxygen position, dipole orientation, and predicted target-binding geometry [1][3]. Research programs investigating the impact of heterocyclic regioisomerism on biological activity should include both the 3-furyl and 2-furyl compounds as a matched pair, as regioisomeric heteroaryl attachments frequently produce divergent activity profiles in kinase and GPCR assays [4].

Metabolic Stability Screening Where Cyclopropyl Substitution Provides a Predicted Advantage Over Isopropyl Analogs

The N3-cyclopropyl group is a recognized structural motif for reducing oxidative metabolism compared to N3-isopropyl substitution [1]. For in vitro metabolic stability assays (e.g., liver microsome or hepatocyte incubation), the cyclopropyl-containing target compound is expected to exhibit prolonged half-life relative to the isopropyl analog 6-(furan-3-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione [2], although direct experimental confirmation remains absent from the public domain. Procurement of both compounds as a comparator pair enables direct experimental validation of this hypothesis.

Quote Request

Request a Quote for 3-Cyclopropyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.